molecular formula C22H16N6OS B2434808 N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 891115-66-5

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2434808
CAS No.: 891115-66-5
M. Wt: 412.47
InChI Key: LCAMQADQTSRNRU-UHFFFAOYSA-N
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Description

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry

Properties

IUPAC Name

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-21(13-18-7-3-11-30-18)24-17-6-1-4-15(12-17)19-8-9-20-25-26-22(28(20)27-19)16-5-2-10-23-14-16/h1-12,14H,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAMQADQTSRNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazole ring . Subsequent reactions with various reagents, such as acetic anhydride or acid chlorides, lead to the formation of the final compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the target compound through a tandem reaction mechanism .

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is unique due to its combination of a pyridine ring, a triazole ring, and a pyridazine ring, which imparts distinct chemical and biological properties

Biological Activity

N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with hydrazine to form the triazole ring, followed by cyclization and functional group modifications. The synthetic route typically includes:

  • Formation of Hydrazide : Reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate.
  • Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
  • Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.

Anticancer Properties

This compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines are as follows:

Cell LineIC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results suggest that the compound may act as a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in various physiological processes:

  • Carbonic Anhydrase : It inhibits carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues.
  • Cholinesterase : It also shows inhibitory activity against cholinesterase enzymes, which play a significant role in neurotransmission.

These enzyme interactions indicate potential applications in treating conditions such as glaucoma and neurodegenerative diseases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL
Pseudomonas aeruginosa0.125–8 μg/mL
Candida albicansModerate activity

These findings highlight its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to bind to active sites of target enzymes and receptors. By inhibiting these targets, the compound disrupts normal cellular functions leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Antitumor Activity Study : A study conducted on the anti-tumor effects revealed that the compound significantly reduced cell viability in treated groups compared to controls.
  • Enzyme Inhibition Assays : In vitro assays confirmed that the compound effectively inhibited carbonic anhydrase and cholinesterase at low concentrations.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:

  • Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates to form the triazolo-pyridazine core .
  • Suzuki coupling or Buchwald-Hartwig amination to introduce the pyridin-3-yl and phenyl groups .
  • Thioacetamide linkage via nucleophilic substitution or thiol-ene reactions .
    Optimization parameters:
  • Temperature : 80–120°C for cyclocondensation; ambient to 60°C for coupling reactions.
  • Solvents : DMF or DMSO for polar intermediates; toluene for coupling steps .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling; K₂CO₃ as a base in thiolation reactions .
    Characterization requires HPLC purity >95% and validation via ¹H/¹³C NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR confirms aromatic proton environments (δ 7.2–8.9 ppm for pyridazine/triazole) and thiophene protons (δ 6.8–7.4 ppm) .
    • ¹³C NMR identifies carbonyl carbons (δ ~168–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the triazolo-pyridazine fusion angle .

Q. What are the key physicochemical properties influencing solubility and bioavailability?

Methodological Answer: Critical properties include:

  • LogP : Predicted ~3.2 (via software like MarvinSuite), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<10 µM); enhanced via co-solvents (e.g., PEG-400) or micellar formulations .
  • pKa : Pyridazine N-atoms (pKa ~4.5–5.5) and acetamide (pKa ~1.5–2.5) influence ionization in physiological pH .
    Experimental validation : Shake-flask method for solubility; HPLC for stability under simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer: SAR strategies include:

  • Substitution on the pyridin-3-yl group : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance π-stacking with target proteins .
  • Thiophene modification : Replace with furan or selenophene to modulate electron density and binding kinetics .
  • Triazolo-pyridazine core rigidity : Assess bioactivity of saturated vs. fused analogs .
    Assay design :
  • In vitro kinase inhibition assays (e.g., EGFR, ALK) with IC₅₀ determination .
  • Molecular docking using AutoDock Vina to predict binding poses .

Q. How should researchers address contradictory data in biological activity assays?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation steps:

  • Dose-response validation : Test across 4–6 log units to confirm EC₅₀/IC₅₀ trends .
  • Orthogonal assays : Pair enzymatic assays (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) .
  • Proteomics profiling : Use phospho-antibody arrays to identify unintended kinase targets .
    Case study : A related triazolo-pyridazine derivative showed conflicting IC₅₀ in EGFR assays due to ATP concentration variability; normalization to 1 mM ATP resolved discrepancies .

Q. What strategies optimize metabolic stability without compromising potency?

Methodological Answer:

  • Cytochrome P450 (CYP) screening : Identify vulnerable sites (e.g., thiophene-S oxidation) via human liver microsome assays .
  • Deuterium incorporation : Replace labile C-H bonds in the acetamide moiety to slow metabolism .
  • Prodrug approaches : Mask the acetamide as an ester to enhance plasma stability .
    Validation : LC-MS/MS analysis of metabolites in hepatocyte models .

Q. How can researchers elucidate the compound’s mechanism of action in cancer stem cell (CSC) inhibition?

Methodological Answer: Based on structurally similar compounds (e.g., ):

  • Lin-28/let-7 interaction assays : Use bioluminescence resonance energy transfer (BRET) to test disruption .
  • Tumorsphere formation assays : Quantify CSC suppression in breast cancer cell lines (e.g., MDA-MB-231) .
  • RNA-seq : Profile let-7 miRNA restoration post-treatment .
    Controls : Include scrambled siRNA and inactive analogs to confirm specificity .

Q. What analytical methods resolve batch-to-batch variability in synthesis?

Methodological Answer:

  • HPLC-PDA : Monitor impurities (>0.1%) using C18 columns (gradient: 5–95% acetonitrile/water) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Stability studies : Accelerated degradation (40°C/75% RH) to identify labile functional groups .

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